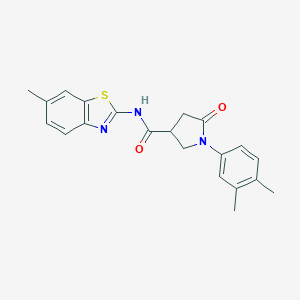![molecular formula C22H20ClN3O2S B271139 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CTX-0294885, is a novel small molecule inhibitor of the TRPV4 ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a selective inhibitor of the TRPV4 ion channel, which is a calcium-permeable ion channel that is involved in various physiological processes such as osmoregulation, mechanosensation, and nociception. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the TRPV4 ion channel and inhibits its activity, thereby reducing calcium influx into the cell. This leads to a decrease in calcium-dependent cellular processes such as inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of arthritis and asthma. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce oxidative stress and apoptosis in animal models of Alzheimer's disease and stroke. Furthermore, this compound has been found to improve bladder function and reduce pain associated with cystitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the TRPV4 ion channel. This allows for the specific targeting of this ion channel without affecting other cellular processes. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential off-target effects, which may lead to unwanted side effects.
Orientations Futures
There are several future directions for the research and development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the exploration of its therapeutic potential in other diseases such as cancer, cardiovascular disease, and neuropathic pain. Additionally, the development of more potent and selective TRPV4 inhibitors is an area of active research. Furthermore, the investigation of the underlying mechanisms of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide's effects on bladder function and pain may lead to the development of new treatments for bladder dysfunction and pain associated with cystitis.
Conclusion:
In conclusion, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising small molecule inhibitor of the TRPV4 ion channel that has potential therapeutic applications in various diseases. Its selectivity for the TRPV4 ion channel and good pharmacokinetic properties make it a promising candidate for further development. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole to form an imine intermediate. This intermediate is then reacted with 4-methylphenylhydrazine to yield the desired product. The final step involves the reaction of the product with pyrrolidine-3-carboxylic acid to form N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis and asthma. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have neuroprotective effects in animal models of Alzheimer's disease and stroke. Furthermore, this compound has been shown to have potential in treating bladder dysfunction and pain associated with cystitis.
Propriétés
Nom du produit |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C22H20ClN3O2S |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-3-9-18(10-4-13)26-12-16(11-19(26)27)21(28)25-22-24-20(14(2)29-22)15-5-7-17(23)8-6-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,28) |
Clé InChI |
WVOKBPWDDYPWBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)